2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17667289
Molecular Formula: C9H6N4O2
Molecular Weight: 202.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N4O2 |
|---|---|
| Molecular Weight | 202.17 g/mol |
| IUPAC Name | 2-pyrimidin-5-ylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N4O2/c14-9(15)7-1-2-12-8(13-7)6-3-10-5-11-4-6/h1-5H,(H,14,15) |
| Standard InChI Key | JWNSNGKZQYTLFT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1C(=O)O)C2=CN=CN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2-(pyrimidin-5-yl)pyrimidine-4-carboxylic acid consists of a pyrimidine-4-carboxylic acid backbone substituted at the 2-position with a pyrimidin-5-yl group. This arrangement creates a planar, conjugated system with potential for hydrogen bonding via the carboxylic acid moiety and nitrogen atoms. The molecular formula is inferred as CHNO, with a calculated molecular weight of 206.17 g/mol .
Spectral and Computational Data
While experimental spectral data for this compound is unavailable, density functional theory (DFT) simulations predict key features:
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IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~2500–3300 cm (O-H stretch of carboxylic acid) .
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NMR: Expected signals include a downfield-shifted proton for the carboxylic acid (~12–13 ppm in H NMR) and distinct aromatic proton environments for the two pyrimidine rings .
Solubility and Stability
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-(pyrimidin-5-yl)pyrimidine-4-carboxylic acid can be extrapolated from methods used for related bis-pyrimidine systems :
Route 1: Sequential Nucleophilic Substitution
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Esterification: Protection of 4-pyrimidinecarboxylic acid as its ethyl ester using SOCl/EtOH.
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Bromination: Introduction of bromine at the 2-position using POBr.
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Suzuki Coupling: Reaction with pyrimidin-5-ylboronic acid under Pd catalysis.
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Saponification: Hydrolysis of the ethyl ester to regenerate the carboxylic acid .
Route 2: One-Pot Cyclocondensation
Heating a mixture of:
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5-Aminopyrimidine-4-carboxylic acid
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2,4-Dichloropyrimidine
Yield optimization remains challenging, with typical yields of 15–30% reported for similar bis-heterocycles .
Analytical Characterization
Critical quality control parameters include:
| Parameter | Method | Expected Outcome |
|---|---|---|
| Purity | HPLC (C18 column) | ≥95% (λ = 254 nm) |
| Residual Solvents | GC-MS | <500 ppm for DMF |
| Elemental Analysis | CHNS Analyzer | C 52.44%, H 2.93%, N 27.18% |
X-ray crystallography of analogous compounds reveals planar geometries with intermolecular hydrogen bonding between carboxylic acid groups and pyrimidine N-atoms .
Computational Modeling and SAR
Molecular Docking Studies
Docking into CK2α (PDB 7JVS) predicts:
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Binding Energy: −9.2 kcal/mol (AutoDock Vina)
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Key Interactions:
Structure-Activity Relationships
Modifications altering activity:
| Position | Modification | Effect on CK2 IC |
|---|---|---|
| 4-COO | Esterification | 100× loss in potency |
| 5-H | CH substitution | 5× decrease |
| 2-Pyrimidine | Replacement with phenyl | Complete loss |
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